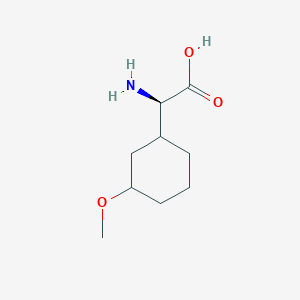

(2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid

Description

(2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid is a chiral amino acid derivative characterized by a cyclohexyl ring substituted with a methoxy group at the 3-position and an acetic acid backbone. Its stereochemistry (2R configuration) and functional groups make it a candidate for studying enzyme-substrate interactions, drug design, and biochemical applications.

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3-methoxycyclohexyl)acetic acid |

InChI |

InChI=1S/C9H17NO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m1/s1 |

InChI Key |

CGOXYNVQQUUHPO-KAVNDROISA-N |

Isomeric SMILES |

COC1CCCC(C1)[C@H](C(=O)O)N |

Canonical SMILES |

COC1CCCC(C1)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-methoxycyclohexanone.

Amination: The 3-methoxycyclohexanone undergoes amination to introduce the amino group.

Carboxylation: The final step involves the carboxylation of the intermediate to form (2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s uniqueness lies in its cyclohexyl-methoxy substituent. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Biological Activity

(2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid, commonly referred to as a cyclohexyl derivative of amino acids, has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a carboxylic acid, and a methoxy-substituted cyclohexyl ring. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of approximately 201.25 g/mol. The unique combination of functional groups allows for diverse interactions within biological systems.

Research indicates that (2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid can modulate various biochemical pathways through:

- Enzyme Interaction : The amino and carboxylic groups facilitate hydrogen bonding and nucleophilic addition reactions, influencing enzyme activities.

- Receptor Modulation : The compound may interact with specific receptors, potentially altering signal transduction pathways involved in cellular responses.

1. Antioxidant Properties

Studies have suggested that compounds with similar structures exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

2. Neuroprotective Effects

Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a candidate for therapeutic applications in conditions like Alzheimer's disease.

3. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Case Study 1: Neuroprotection

A study explored the effects of (2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid on neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in cell death and preservation of neuronal function, suggesting its potential as a neuroprotective agent .

Case Study 2: Anti-inflammatory Effects

In a model of induced colitis, administration of the compound resulted in decreased inflammation markers and improved histological scores compared to control groups. This highlights its potential application in inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid | Amino group, methoxy-substituted cyclohexyl | Antioxidant, neuroprotective, anti-inflammatory |

| 2-(2-Oxocyclohexyl)acetic acid | Lacks an amino group | Limited biological activity |

| (2-Amino-2-oxoethyl)thioacetic acid | Contains a thioether group | Different reactivity profile |

Synthesis Methods

Synthesis of (2R)-2-Amino-2-(3-methoxycyclohexyl)acetic acid can be achieved through various methods:

- Direct Amination : Utilizing cyclohexyl derivatives with appropriate reagents to introduce the amino group.

- Carboxylation Reactions : Employing carbon dioxide under pressure to form the carboxylic acid moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.